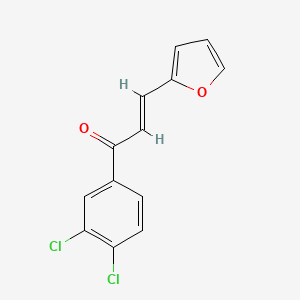

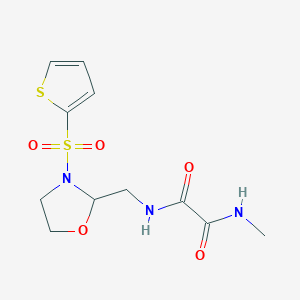

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

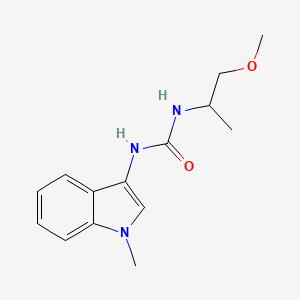

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, also known as 2E-DFPP, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of the family of compounds known as phenylpropene derivatives, which have a wide range of uses in organic synthesis and biochemistry.

Scientific Research Applications

Synthesis and Characterization

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a compound that falls within the category of chalcone derivatives, which are known for their diverse applications in scientific research, including their role in synthesis, structural analysis, and biological activities. Research has demonstrated the synthesis of similar chalcone derivatives through the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between aldehydes and ketones. The crystal structures of these compounds are characterized by techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction, revealing intricate details such as dihedral angles and intermolecular interactions (Salian et al., 2018).

Catalytic Synthesis and Antioxidant Potential

Chalcones synthesized using catalysts like TiO2-ZnS have shown potential antioxidant properties. This process involves the reaction of specific aldehydes with substituted acetophenes, leading to compounds that exhibit significant antioxidant activities when evaluated against standard assays. The structure-activity relationship and potential biological applications of these compounds are supported by molecular docking studies, ADMET, and QSAR analyses (Prabakaran et al., 2021).

Photophysical Properties and Applications

The investigation into the photophysical properties of chalcone derivatives, including those similar to (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, provides insights into their potential applications in materials science and photonic devices. These studies explore the molecular structure, absorption spectra, and photoinduced behaviors, offering a foundation for developing new materials with tailored optical properties (Makarova et al., 2011).

Antimicrobial and Antitubercular Activity

Chalcone derivatives have also been evaluated for their antimicrobial and antitubercular activities. Synthesis of specific chalcones followed by their biological evaluation against various bacterial strains, including Mycobacterium tuberculosis, demonstrates their potential as therapeutic agents. These compounds, characterized by their furan nucleus and specific substituents, show promising activity profiles, highlighting the role of structural diversity in enhancing biological efficacy (Bhoot et al., 2011).

properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-5-3-9(8-12(11)15)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNHEVUNNACLIL-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)

![2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2885090.png)

![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2885095.png)

![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)